molecular formula C10H10ClFN2 B2612911 2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine CAS No. 320782-23-8

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No. B2612911
CAS RN: 320782-23-8
M. Wt: 212.65
InChI Key: JBZFTKREFKPKPD-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are synthesized for screening different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. For instance:

Anti-Inflammatory Potential

Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Anti-HIV Activity

Researchers have explored indole derivatives as anti-HIV agents. Notably, the molecular docking studies of novel benzimidazole-substituted indoles revealed their potential against HIV-1 .

Drug Development and Pharmacophores

The indole nucleus serves as a valuable pharmacophore in the design of synthetic drug molecules. Its broad-spectrum biological activities make it an essential heterocyclic compound for drug development .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential applications .

properties

IUPAC Name

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-8-4-10-7(3-9(8)12)6(1-2-13)5-14-10/h3-5,14H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFTKREFKPKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine

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